

Unveiling the Chemical Landscape of Mezigdomide: A Technical Guide

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Compound of Interest

Compound Name: CC-92480

Cat. No.: B1574584

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Abstract

Mezigdomide (formerly **CC-92480**) is a novel, orally bioavailable cereblon E3 ligase modulator (CELMoD) currently under investigation for the treatment of relapsed/refractory multiple myeloma (RRMM).^{[1][2][3]} As a potent molecular glue, mezigdomide exhibits a distinct mechanism of action by coopting the E3 ubiquitin ligase complex, leading to the targeted degradation of key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).^{[4][5]} This targeted protein degradation results in potent anti-proliferative, pro-apoptotic, and immunomodulatory effects.^{[2][4]} This technical guide provides a comprehensive overview of the chemical properties of mezigdomide, its mechanism of action, and detailed protocols for key experimental assays.

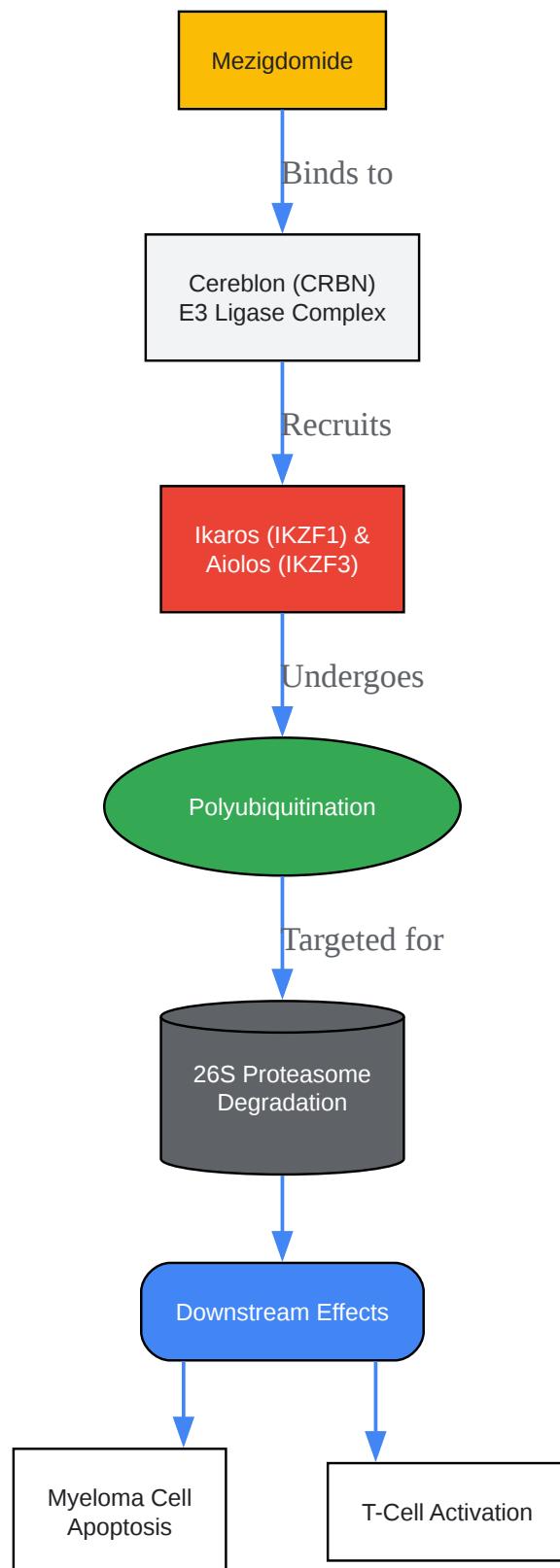
Chemical and Physicochemical Properties

Mezigdomide is a complex small molecule with the chemical formula C₃₂H₃₀FN₅O₄.^[6] Its chemical structure is characterized by a glutarimide moiety, which is essential for its interaction with cereblon, linked to a larger aromatic system.

Property	Value	Reference
IUPAC Name	4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile	[7]
CAS Number	2259648-80-9	[7]
Molecular Formula	C32H30FN5O4	[6]
Molecular Weight	567.62 g/mol	[6]
SMILES	<chem>C1CC(=O)NC(=O)C@H1N2C3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F</chem>	[7]

Mechanism of Action and Signaling Pathway

Mezigdomide functions as a molecular glue that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[\[4\]](#)[\[6\]](#) By binding to CRBN, mezigdomide induces a conformational change that promotes the recruitment of the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[\[4\]](#)[\[5\]](#) This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[\[2\]](#) The degradation of these transcription factors, which are critical for myeloma cell survival and proliferation, results in downstream anti-myeloma effects, including cell cycle arrest and apoptosis, as well as T-cell activation.[\[2\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)**Mezigdomide's mechanism of action.**

Preclinical and Clinical Data

Binding Affinity and Degradation Potency

Mezigdomide demonstrates high-affinity binding to Cereblon, with a reported IC₅₀ value of approximately 0.03 μM.^[1] This strong binding translates to potent and rapid degradation of Ikaros and Aiolos.

Parameter	Value	Cell Line/Assay	Reference
Cereblon Binding IC ₅₀	~0.03 μM	FRET Assay	[1]
Aiolos Degradation	Maximal degradation after 3 hours	Patient-derived bone marrow plasma cells	[1]
Ikaros Degradation	Near-complete reduction from baseline	Patient-derived bone marrow plasma cells	[1]

Clinical Efficacy in Multiple Myeloma

Clinical trials have demonstrated promising efficacy of mezigdomide in heavily pretreated RRMM patients.

Clinical Trial Phase	Combination Therapy	Patient Population	Overall Response Rate (ORR)	Reference
Phase 1/2	Mezigdomide + Dexamethasone	Triple-class refractory RRMM	40.6%	[1]
Phase 1 (dose-escalation)	Mezigdomide + Dexamethasone	RRMM	24.7%	[1]
Phase 2	Mezigdomide + Dexamethasone	Triple-class refractory RRMM	40.6% (24.8% ≥ VGPR)	[1]

VGPR: Very Good Partial Response

Adverse Events

The most common treatment-emergent adverse events (TEAEs) are hematologic in nature.

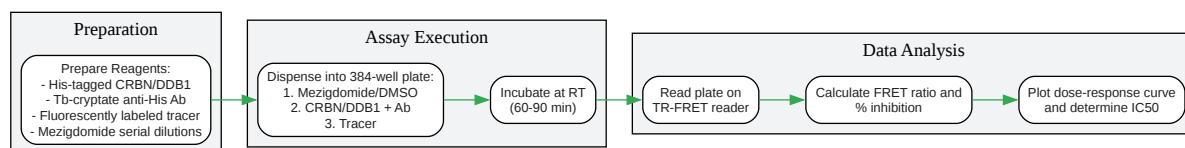
Adverse Event (All Grades)	Percentage	Grade 3/4	Reference
Neutropenia	80.5%	71.5%	[1]
Infections	74.0%	40.3%	[1]
Anemia	61.0%	37.7%	[1]
Thrombocytopenia	50.6%	23.4%	[1]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of mezigdomide.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of mezigdomide for the Cereblon E3 ligase complex.



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